A Comprehensive Technical Guide to 2-Chloro-3,6-difluorophenylboronic acid: A Versatile Building Block in Modern Chemistry
A Comprehensive Technical Guide to 2-Chloro-3,6-difluorophenylboronic acid: A Versatile Building Block in Modern Chemistry
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to fine-tune physicochemical and biological properties.[1][2] 2-Chloro-3,6-difluorophenylboronic acid has emerged as a valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers a versatile platform for creating novel compounds with potentially enhanced efficacy, metabolic stability, and bioavailability.[3]
This in-depth technical guide provides a comprehensive overview of the molecular weight, formula, and applications of 2-Chloro-3,6-difluorophenylboronic acid, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.
Core Properties of 2-Chloro-3,6-difluorophenylboronic acid
A foundational understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₄BClF₂O₂ | [4] |
| Molecular Weight | 192.36 g/mol | [4] |
| CAS Number | 2377608-42-7 | [4] |
| Appearance | Typically a white to off-white solid | Inferred from related compounds |
| Melting Point | Data not available for this specific isomer. For comparison, (2-Chloro-6-fluorophenyl)boronic acid has a melting point of 131-135 °C.[5] | N/A |
| Boiling Point | Data not available for this specific isomer. For comparison, (2-Chloro-6-fluorophenyl)boronic acid has a boiling point of 299.8 °C at 760 mmHg.[5] | N/A |
| Solubility | Generally soluble in organic solvents such as dioxane, THF, and DMF. | Inferred from common Suzuki-Miyaura reaction conditions[6][7] |
The Strategic Advantage of the 2-Chloro-3,6-difluorophenyl Motif in Medicinal Chemistry
The presence of both chlorine and fluorine atoms on the phenylboronic acid scaffold provides distinct advantages in the design of bioactive molecules.
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Modulation of Physicochemical Properties: The high electronegativity of fluorine can significantly influence the acidity (pKa) of the boronic acid and the lipophilicity of the molecule, which in turn affects its solubility, membrane permeability, and binding interactions with biological targets.[3][1]
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, leading to improved metabolic stability and a longer in-vivo half-life of a drug candidate.
-
Orthogonal Reactivity for Sequential Functionalization: The chlorine atom provides a reactive handle for cross-coupling reactions, while the fluorine atoms are generally unreactive under these conditions. This allows for the selective introduction of the 2-chloro-3,6-difluorophenyl moiety, with the potential for subsequent transformations at the chlorine position if desired.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[7][8] 2-Chloro-3,6-difluorophenylboronic acid is an excellent coupling partner in these reactions.
The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.
Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 2-Chloro-3,6-difluorophenylboronic acid. Researchers should optimize the conditions for their specific substrates.
Materials:
-
Aryl halide (1.0 equivalent)
-
2-Chloro-3,6-difluorophenylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, 2-Chloro-3,6-difluorophenylboronic acid, palladium catalyst, and base under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 2-Chloro-3,6-difluorophenylboronic acid
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic work-up. For 2-Chloro-3,6-difluorophenylboronic acid, a plausible synthetic route would start from 1-bromo-2-chloro-3,6-difluorobenzene.
Caption: A plausible synthetic pathway for 2-Chloro-3,6-difluorophenylboronic acid.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 2-Chloro-3,6-difluorophenylboronic acid. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
2-Chloro-3,6-difluorophenylboronic acid is a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the combination of chloro and fluoro substituents, make it a desirable component in the design of novel pharmaceuticals and advanced materials. A thorough understanding of its properties and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, will enable researchers to fully exploit its potential in their synthetic endeavors.
References
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The Royal Society of Chemistry. (2010, September 15). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. [Link]
-
MDPI. (2022). Fluorine in drug discovery: Role, design and case studies. [Link]
-
PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. [Link]
-
PMC. Crystal structure of (2′,3,6′-trichlorobiphenyl-2-yl)boronic acid tetrahydrofuran monosolvate. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
PubMed. (2007, October 15). The role of fluorine in medicinal chemistry. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
PureSynth. 2-Chloro-6-Fluorophenylboronic Acid (Contains Varying Amounts Of Anhydride). [Link]
-
EPA. (3,6-Difluoro-2-methoxyphenyl)boronic acid Properties. [Link]
-
PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. The synthesis of 2-chloro-6-(2′,6′-dichlorophenyl)phenylboronic acid. [Link]
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 2377608-42-7|(2-Chloro-3,6-difluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. pure-synth.com [pure-synth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
